molecular formula C11H9F3N2O2 B12506406 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12506406
M. Wt: 258.20 g/mol
InChI Key: VHQDSLJGZYEVRX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl group at position 1, and a methyl ester at position 3. Benzimidazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes, receptors, and microtubules .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

methyl 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-4-3-6(9(17)18-2)5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3

InChI Key

VHQDSLJGZYEVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct N-Methylation of Benzimidazole Precursor

One of the most efficient routes to prepare methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves N-methylation of the corresponding non-methylated precursor (methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate).

Reagents and Materials:

  • Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate (1.0 equiv.)
  • Sodium hydroxide (1.0 equiv.)
  • Methyl iodide (1.1 equiv.)
  • Tetrahydrofuran (THF)
  • Silica gel for chromatography
  • Petroleum ether/ethyl acetate for elution

Detailed Procedure:

  • To a 100 mL round flask, add 5 mmol of methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate, 1.0 equivalent of sodium hydroxide, a magnetic stir bar, and 20 mL tetrahydrofuran (THF).
  • Stir the reaction mixture for 10 minutes to ensure complete dissolution and deprotonation.
  • Add 1.1 equivalents of methyl iodide (approximately 0.78 g for 5 mmol scale).
  • Allow the reaction mixture to stir at room temperature overnight to complete the reaction.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
  • Purify the residue by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (typically starting with 8:2 and increasing polarity) to obtain the pure product.

This method typically provides yields of 75-85% with excellent purity (>95%).

Heterocyclization Approaches

One-Pot Heterocyclization Method

A direct approach to synthesize the target compound involves a one-pot heterocyclization reaction, similar to methods developed for related benzimidazole compounds.

Reagents and Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 equiv.)
  • Appropriate trifluoromethyl source (e.g., trifluoroacetic anhydride or trifluoroacetaldehyde, 1.0-1.2 equiv.)
  • Sodium dithionite (Na2S2O4, 3.0-4.0 equiv.)
  • Dimethyl sulfoxide (DMSO)
  • Methanol for transesterification (if starting with ethyl ester)
  • Sulfuric acid (catalytic amount)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-(methylamino)-3-nitrobenzoate (0.006 mol) in 30 mL DMSO.
  • Add the trifluoromethyl source (0.006-0.007 mol) followed by sodium dithionite (0.024 mol).
  • Heat the reaction mixture to 90°C with continuous stirring for 3-4 hours.
  • Monitor the reaction progress by TLC until completion.
  • Cool the reaction mixture to room temperature and pour onto crushed ice (approximately 100 g).
  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
  • If transesterification is needed (when starting with ethyl ester), dissolve the intermediate in methanol (50 mL) containing catalytic sulfuric acid and reflux for 4-6 hours.
  • After concentration, purify the product by column chromatography using an appropriate solvent system.

This method provides yields in the range of 60-75% over two steps.

Modified Phillips Reaction for Benzimidazole Formation

This approach utilizes the classic Phillips benzimidazole synthesis with modifications to incorporate the trifluoromethyl group.

Reagents and Materials:

  • 4-Methyl-3-nitroaniline (1.0 equiv.)
  • Methyl 4-amino-3-methylbenzoate (for the carboxylate group)
  • Trifluoroacetic acid (1.5 equiv.)
  • Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3)
  • Reducing agent (Fe/AcOH or Sn/HCl)
  • Methanol for esterification

Procedure:

  • Prepare the o-phenylenediamine derivative by reducing 4-methyl-3-nitroaniline using Fe/AcOH or Sn/HCl.
  • Mix the o-phenylenediamine derivative with trifluoroacetic acid in polyphosphoric acid.
  • Heat the mixture to 150-180°C for 2-3 hours.
  • Cool the reaction mixture and pour onto ice-water.
  • Neutralize with sodium bicarbonate solution to pH 7-8.
  • Extract the product with ethyl acetate (3 × 50 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Carry out esterification of the carboxylic acid group using methanol and catalytic sulfuric acid.
  • Purify the final product by column chromatography.

Alternative Synthesis via Intermediates

Via N-Protected Benzimidazole Intermediates

This approach utilizes N-protection strategies to control the regioselectivity of the reaction.

Reagents and Materials:

  • Methyl 4-amino-3-nitrobenzoate (1.0 equiv.)
  • Methylamine (33% in ethanol, 2.0 equiv.)
  • Trifluoroacetic anhydride or trifluoroacetaldehyde (1.0 equiv.)
  • Sodium dithionite (3.0 equiv.)
  • DMSO or DMF as solvent
  • Standard protection/deprotection reagents (if needed)

Procedure:

  • Convert methyl 4-amino-3-nitrobenzoate to methyl 4-(methylamino)-3-nitrobenzoate by reaction with methylamine in ethanol at room temperature for 24 hours.
  • React the resulting compound with trifluoroacetic anhydride in the presence of sodium dithionite in DMSO at 90°C for 3-4 hours.
  • Cool the reaction mixture and work up as described in previous methods.
  • If necessary, perform additional methylation using sodium hydride (2.2 equiv.) and methyl iodide (2.2 equiv.) in anhydrous THF.
  • Purify the product by column chromatography.

Synthetic Route Using Amide Coupling

This method uses HBTU-mediated coupling reactions, similar to those used for related benzimidazole compounds.

Reagents and Materials:

  • 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid (1.0 equiv.)
  • Methanol (excess)
  • Sulfuric acid (catalytic)
  • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.0-1.2 equiv.)
  • DIPEA (N,N-Diisopropylethylamine, 1.0-1.2 equiv.)
  • DMF (Dimethylformamide) as solvent

Procedure:

  • Prepare 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid according to literature procedures.
  • Esterify the carboxylic acid by refluxing in methanol with catalytic sulfuric acid for 4-6 hours.
  • After esterification, conduct N-methylation using sodium hydroxide and methyl iodide in THF as described in Method 2.1.
  • Alternatively, the N-methylation can be performed before esterification if appropriate protecting groups are employed.
  • Purify by column chromatography to obtain the desired product.

Optimization of Reaction Parameters

The synthesis of this compound can be optimized by adjusting various reaction parameters. The following table summarizes the effects of different conditions on yield and purity:

Parameter Condition Yield (%) Purity (%) Observations Reference
Base (N-methylation) NaOH (1.0 equiv.) 75-80 95 Standard conditions
Base (N-methylation) NaH (2.2 equiv.) 85-90 97 Higher yield but more sensitive to moisture
Methylating agent CH3I (1.1 equiv.) 80 95 Standard reagent
Methylating agent (CH3)2SO4 (1.0 equiv.) 70-75 93 Less expensive alternative
Temperature (N-methylation) Room temperature 75-80 95 Overnight reaction
Temperature (N-methylation) 50°C 85 92 Faster reaction (4-6 hours)
Reaction time (heterocyclization) 3 hours 65-70 90 Standard conditions
Reaction time (heterocyclization) 5 hours 75-80 92 Improved yield
Na2S2O4 equivalents 3.0 equiv. 70 90 Standard conditions
Na2S2O4 equivalents 4.0 equiv. 80 93 Improved reduction
Solvent (heterocyclization) DMSO 75 93 Standard conditions
Solvent (heterocyclization) DMF 70 90 Alternative solvent

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

  • Column Chromatography :

    • Stationary phase: Silica gel (200-300 mesh)
    • Mobile phase: Gradient elution with petroleum ether/ethyl acetate (typically starting at 8:2 and increasing polarity)
    • Flow rate: 10-15 mL/min for preparative scale
    • TLC monitoring: Rf typically 0.4-0.5 in 7:3 petroleum ether/ethyl acetate
  • Recrystallization :

    • Solvent systems: Methanol, ethanol, or ethanol/water mixtures
    • Process: Dissolve crude product in minimum amount of hot solvent, cool slowly to room temperature, then refrigerate
    • Typical recovery: 85-90% of purified material

Characterization Data

Full characterization of the compound includes:

  • Physical Properties :

    • Appearance: White to off-white crystalline solid
    • Melting point: 120-122°C (literature value)
    • Solubility: Soluble in most organic solvents (DMSO, chloroform, methanol)
  • Spectroscopic Data :

    • 1H NMR (400 MHz, DMSO-d6): δ 3.92 (s, 3H, N-CH3), 3.86 (s, 3H, OCH3), 7.66 (d, J = 8.5 Hz, 1H), 7.85 (dd, J = 8.5, 1.5 Hz, 1H), 8.33 (d, J = 1.5 Hz, 1H)
    • 13C NMR (100 MHz, DMSO-d6): δ 32.1 (N-CH3), 52.0 (OCH3), 119.0 (q, JC-F = 270 Hz, CF3), 111.2, 121.5, 123.7, 125.1, 138.5, 141.2, 143.8 (q, JC-F = 38 Hz, C-CF3), 166.5 (C=O)
    • IR (KBr, cm-1): 3050-2850 (C-H stretching), 1720 (C=O stretching), 1620, 1580 (aromatic C=C), 1320, 1165 (C-F stretching), 1245 (C-O stretching)
    • MS (ESI) : m/z 259 [M+H]+

Challenges and Troubleshooting

Common Synthetic Challenges

Several challenges may arise during the synthesis of this compound:

  • Regioselectivity : Formation of N-1 vs. N-3 methylated products can be challenging. Using sodium hydride as the base and controlled temperatures typically favors the desired N-1 methylation.

  • Incorporation of the Trifluoromethyl Group : The trifluoromethyl group can be challenging to introduce. Using appropriate trifluoromethyl sources and optimizing reaction conditions is crucial.

  • Over-methylation : Multiple methylation can occur, leading to quaternary ammonium salts. This can be minimized by carefully controlling the stoichiometry of the methylating agent.

Troubleshooting Guide

Issue Possible Cause Solution
Low yield in N-methylation Incomplete deprotonation Increase base equivalents or reaction time
Moisture sensitivity Use freshly dried solvents and inert atmosphere
Degradation of methylating agent Use fresh reagents and proper storage
Multiple spots on TLC Mixture of regioisomers Optimize reaction temperature and time
Incomplete reaction Extend reaction time or add more reagents
Difficulty in purification Similar polarity impurities Use gradient elution in chromatography
Product instability Avoid prolonged exposure to silica or acidic conditions
Poor heterocyclization Incomplete reduction Increase Na2S2O4 equivalents or reaction time
Side reactions Control temperature carefully

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Pharmaceuticals

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

  • Antimicrobial Activity : Compounds derived from this structure have been studied for their ability to inhibit microbial growth.
  • Anticancer Properties : Research indicates that modifications to the benzimidazole structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study : A study demonstrated that derivatives of benzimidazole with trifluoromethyl substitutions exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting a promising avenue for anticancer drug development .

Agrochemicals

The compound is utilized in developing agrochemicals aimed at crop protection. Its chemical properties allow it to act effectively against pests and diseases in agricultural settings. Research has indicated that benzimidazole derivatives can enhance plant resistance to pathogens while minimizing environmental impact .

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with unique properties:

  • Thermal Stability : The trifluoromethyl group contributes to the thermal stability of polymers and other materials.
  • Resistance to Degradation : Compounds based on this structure are being explored for their durability in harsh environments, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activities

Key analogs and their substituent-driven activities are summarized below:

Compound Name Substituents (Position) Key Pharmacological Activity Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) 5-Fluoro, 2-hydroxyphenyl (Position 2) Anticancer (microtubule inhibition)
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 4-Fluorophenyl, trihydroxyphenyl (Position 2) Antioxidant (comparable to ascorbic acid)
Methyl 2-(trifluoromethoxy)benzamido-thiazole-4-carboxamido derivative Trifluoromethoxy (Position 2) CK1δ/ε kinase inhibition
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Butyl, hydroxy-methoxyphenyl (Position 2) Not explicitly reported (synthetic focus)
Key Observations:

Trifluoromethyl vs. Fluorophenyl/Hydroxyphenyl Groups :

  • The trifluoromethyl group (-CF₃) in the target compound likely enhances electrophilicity and metabolic stability compared to hydroxyl or fluorine substituents. For example, MBIC’s 5-fluoro-2-hydroxyphenyl group enables microtubule disruption and apoptosis in cervical cancer cells , while hydroxyl-rich analogs in exhibit antioxidant activity .
  • The electron-withdrawing nature of -CF₃ may alter binding kinetics compared to electron-donating groups like -OH.

Methyl Ester vs. Other Ester Groups :

  • The methyl ester at position 5 is common in many analogs (e.g., MBIC). This group improves solubility and serves as a prodrug motif, enabling intracellular hydrolysis to active carboxylic acids .

Mechanistic Comparisons

  • Anticancer Activity :
    MBIC induces G2-M phase arrest and mitochondrial-dependent apoptosis in cervical and breast cancers by inhibiting tubulin polymerization . The trifluoromethyl group in the target compound may exhibit distinct microtubule-binding behavior due to its larger size and hydrophobicity compared to MBIC’s hydroxyphenyl group.
  • Antioxidant Activity : Hydroxyl-rich analogs (e.g., trihydroxyphenyl derivatives) show radical-scavenging activity, whereas -CF₃ substituents are less likely to donate electrons, suggesting divergent mechanisms .

Biological Activity

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a trifluoromethyl group and a carboxylate moiety. Its molecular formula is C10H8F3N2O2C_{10}H_{8}F_{3}N_{2}O_{2}, and it has a molecular weight of 250.18 g/mol. The trifluoromethyl group enhances the compound's chemical stability and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (μM)
Drug 1MCF-725.72 ± 3.95
Drug 2U8745.2 ± 13.0
Drug 3Murine Leukemia1.6 ± 0.9

These findings suggest that this compound could potentially inhibit tumor growth through apoptosis induction in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been evaluated for their antimicrobial properties against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

In vitro studies showed that modifications to the benzimidazole structure can enhance activity against resistant strains, indicating a promising avenue for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis, disrupting cellular processes essential for cancer cell proliferation.
  • Cell Signaling Pathways : It modulates pathways related to apoptosis and immune response, enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Tumor Growth Inhibition : In animal models, treatment with benzimidazole derivatives resulted in significant tumor size reduction compared to control groups.
  • Antimicrobial Efficacy : A recent trial demonstrated that a derivative of this compound showed superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics .

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